molecular formula C13H10N4O2S2 B2741515 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 81511-78-6

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2741515
CAS No.: 81511-78-6
M. Wt: 318.37
InChI Key: AQYVGUXXSWXBLC-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both oxadiazole and thiazole rings in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxadiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acetamide moiety.

Scientific Research Applications

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been investigated for a variety of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It has been used in studies to understand the mechanisms of action of oxadiazole and thiazole derivatives, particularly their interactions with enzymes and receptors.

    Industrial Applications: The compound’s antimicrobial properties make it a potential candidate for use in coatings, preservatives, and other industrial applications where microbial resistance is crucial.

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide: Lacks the thiazole ring but shares the oxadiazole moiety.

    N-(1,3-thiazol-2-yl)acetamide: Contains the thiazole ring but lacks the oxadiazole moiety.

    5-phenyl-1,3,4-oxadiazole-2-thiol: A precursor in the synthesis of the target compound, containing the oxadiazole ring.

Uniqueness

The combination of both oxadiazole and thiazole rings in 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide provides a unique structural framework that enhances its biological activity and specificity. This dual-ring system allows for multiple modes of interaction with biological targets, making it more versatile compared to compounds with only one of these rings.

Biological Activity

The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a member of the oxadiazole and thiazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antimicrobial, anticancer, and hemolytic properties.

Chemical Structure

The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_3O_2S with a molecular weight of 325.38 g/mol. The structure features a thiazole ring and an oxadiazole moiety linked through a sulfanyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyloxadiazol-2-thiol with various N-substituted acetamides under specific conditions. Characterization is performed using techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized product .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study by Rehman et al. (2016) reported that several synthesized derivatives showed activity against various microbial strains, with some compounds demonstrating superior efficacy compared to standard antibiotics. Notably, the compound 6h was highlighted for its potent antimicrobial effects against selected microbial species .

CompoundMicrobial StrainActivity Level
6hE. coliHigh
6hS. aureusModerate
6hP. aeruginosaHigh

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, a recent investigation assessed its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma). Compounds derived from 1,3,4-oxadiazole structures exhibited IC50 values ranging from 1.59 to 7.48 µM against A549 cells, indicating promising anticancer activity .

CompoundCell LineIC50 (µM)
4fA5491.59
4iA5497.48
4hA549<0.14

Hemolytic Activity

The hemolytic properties of the compound have also been examined. Certain derivatives were tested for their ability to lyse red blood cells, which is critical for evaluating potential toxicity in therapeutic applications. The results indicated variable hemolytic activity across different derivatives, necessitating further investigation into their safety profiles .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound's derivatives:

  • Antimicrobial Evaluation : In a study involving multiple derivatives, it was found that modifications to the thiazole and oxadiazole rings significantly influenced antimicrobial activity.
  • Cytotoxicity Studies : Research demonstrated that specific substitutions on the oxadiazole ring enhanced selectivity towards cancer cell lines while reducing toxicity towards normal cells.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups on the phenyl ring improved anticancer efficacy by enhancing interaction with cellular targets involved in tumorigenesis .

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c18-10(15-12-14-6-7-20-12)8-21-13-17-16-11(19-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYVGUXXSWXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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